Antiproliferative Activity of Morpholine-Conjugated Benzophenones: Class-Level Potency Against Cancer Cell Lines
While no direct head-to-head data for 2-carboethoxy-4'-morpholinomethyl benzophenone exists, its core structural class—morpholine-conjugated benzophenones—has demonstrated significant antiproliferative activity. In a class-level study, novel 4-benzyl-morpholine-2-carboxylic acid derivatives, which share the benzophenone-morpholine scaffold, exhibited potent in vitro activity against DLA (Dalton's Lymphoma Ascites), EAC (Ehrlich Ascites Carcinoma), MCF-7 (human breast cancer), and A549 (human lung carcinoma) cell lines [1]. This establishes the morpholinomethyl benzophenone framework as a validated pharmacophore for anticancer research, justifying the procurement of 2-carboethoxy-4'-morpholinomethyl benzophenone as a key building block for targeted analog synthesis.
| Evidence Dimension | In vitro antiproliferative activity |
|---|---|
| Target Compound Data | Not directly tested; compound belongs to morpholine-conjugated benzophenone class |
| Comparator Or Baseline | Class of morpholine-conjugated benzophenone analogues (compounds 8a-j) |
| Quantified Difference | Class-level activity observed across multiple cell lines (DLA, EAC, MCF-7, A549) |
| Conditions | In vitro cell viability assays |
Why This Matters
Procuring this specific benzophenone scaffold allows researchers to leverage a validated antiproliferative pharmacophore for the rational design and synthesis of novel anticancer agents.
- [1] Al-Ghorbani, M., Thirusangu, P., Gurupadaswamy, H. D., Vigneshwaran, V., Mohammed, Y. H. E., Prabhakar, B. T., & Khanum, S. A. (2017). Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development. Bioorganic Chemistry, 71, 128-138. View Source
